molecular formula C26H30N4O5S B11214947 7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11214947
M. Wt: 510.6 g/mol
InChI Key: SXDMTFGSSIJKPL-UHFFFAOYSA-N
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Description

7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multiple steps. One common approach is to start with the quinazolinone core, which is then modified through a series of reactions to introduce the piperazine ring and the methoxyphenyl group. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and reagents like potassium carbonate and phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as a neuroprotective and anti-neuroinflammatory agent. Studies have demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate inflammatory pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of other active compounds.

Mechanism of Action

The mechanism of action of 7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with molecular targets such as ATF4 and NF-kB proteins. By inhibiting the NF-kB inflammatory pathway, this compound can reduce the production of pro-inflammatory cytokines and protect neuronal cells from apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but differ in their core structure.

    Benzimidazole Derivatives: Similar in their biological activity but have a different chemical backbone.

Uniqueness

What sets 7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one apart is its unique combination of a quinazolinone core, a piperazine ring, and a methoxyphenyl group. This structure allows for specific interactions with molecular targets, making it a promising candidate for various applications.

Properties

Molecular Formula

C26H30N4O5S

Molecular Weight

510.6 g/mol

IUPAC Name

7-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C26H30N4O5S/c1-33-21-8-5-4-7-20(21)28-11-13-29(14-12-28)24(31)9-3-2-6-10-30-25(32)18-15-22-23(35-17-34-22)16-19(18)27-26(30)36/h4-5,7-8,15-16H,2-3,6,9-14,17H2,1H3,(H,27,36)

InChI Key

SXDMTFGSSIJKPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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